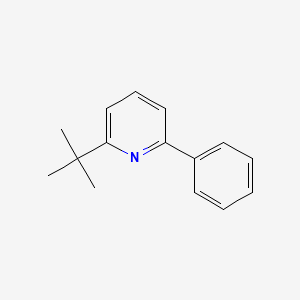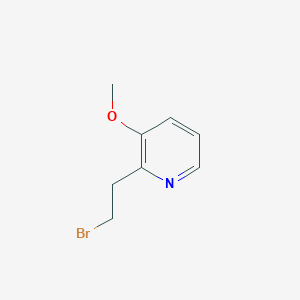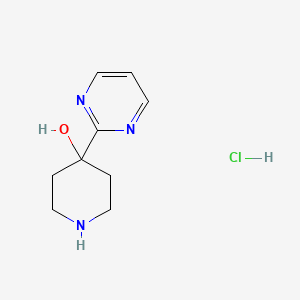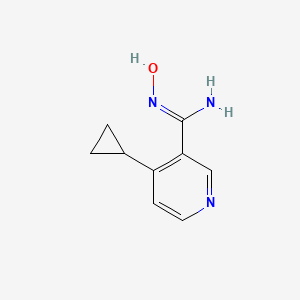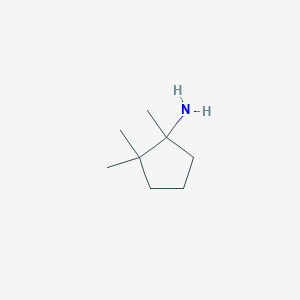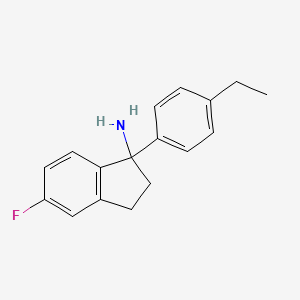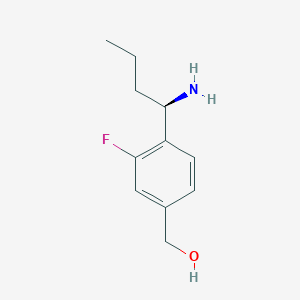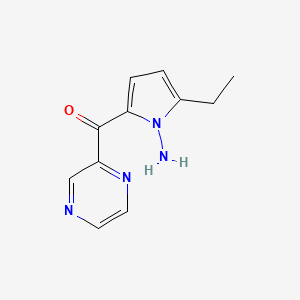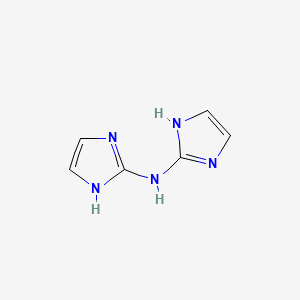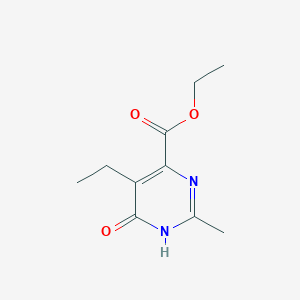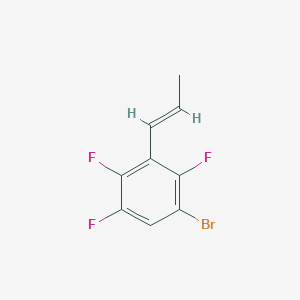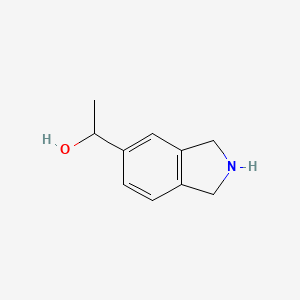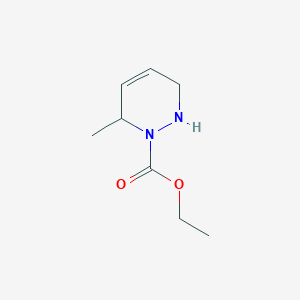![molecular formula C7H11N3O2 B13120681 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione CAS No. 70336-01-5](/img/structure/B13120681.png)
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the class of imidazopyrazines. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of a methyl group at the 7th position and the dione functionality at the 1st and 3rd positions contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylpyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or alkylated derivatives with modified functional groups.
Scientific Research Applications
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may interact with receptors on the cell surface, modulating intracellular signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Uniqueness
7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione is unique due to the presence of the methyl group at the 7th position and the dione functionality at the 1st and 3rd positions. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
70336-01-5 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
7-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9-2-3-10-5(4-9)6(11)8-7(10)12/h5H,2-4H2,1H3,(H,8,11,12) |
InChI Key |
NNXQYAWCIPUSQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


